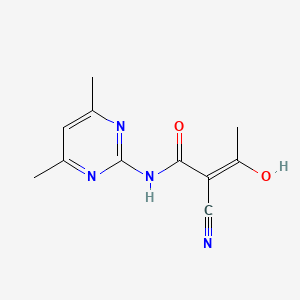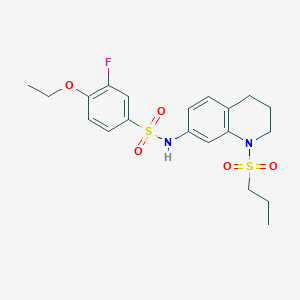
4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is an organic compound that falls within the category of sulfonamides. Sulfonamides are known for their diverse applications, particularly in the medicinal chemistry field as antibiotics and in other chemical processes due to their unique properties. This specific compound is characterized by its complex structure, making it significant in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction sequence. Typically, the synthesis starts with the preparation of the 1,2,3,4-tetrahydroquinoline derivative followed by sequential functionalization at different positions:
Formation of 1,2,3,4-tetrahydroquinoline: Begin with an appropriate aniline derivative, which undergoes cyclization to form the tetrahydroquinoline core.
Sulfonation: Introduce the propylsulfonyl group at the 1-position using a sulfonyl chloride derivative under basic conditions.
Bromination and Fluorination: Selective bromination followed by a substitution reaction can introduce the fluorine atom at the 3-position.
Ethoxy Substitution: The ethoxy group is typically introduced via an etherification reaction.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the compound with an appropriate sulfonamide derivative.
Industrial Production Methods
Industrial production of 4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves similar synthetic routes but optimized for scale, often using continuous flow reactors and automated systems to ensure efficiency and yield. Conditions such as temperature, pressure, solvent choice, and catalyst use are meticulously controlled to achieve the desired purity and quantity.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction can modify the sulfonyl or nitro groups if present.
Substitution: Aromatic substitution reactions can occur, especially on the benzene ring and the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Commonly using hydrogen gas (H2) with catalysts like palladium on carbon (Pd/C) or metal hydrides like sodium borohydride (NaBH4).
Substitution: Electrophilic substitution often uses reagents like bromine (Br2), chlorine (Cl2), or fluorinating agents for introducing halogens.
Major Products
Oxidation might yield quinolinone derivatives.
Reduction could lead to amine derivatives.
Substitution reactions can produce various halogenated or nitro-substituted products.
Aplicaciones Científicas De Investigación
4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has broad applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the development of new molecules with potential biological activity.
Biology: Investigated for its potential interactions with biological systems, particularly as enzyme inhibitors or receptor modulators.
Medicine: Explored for therapeutic uses, particularly in designing drugs targeting specific diseases due to its sulfonamide moiety.
Industry: Utilized in creating specialty chemicals, dyes, and pigments due to its unique structure and properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects generally involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of enzymes or receptors:
Molecular Targets: May include various enzymes like proteases, kinases, or sulfonamide receptors.
Pathways Involved: Interferes with metabolic or signal transduction pathways, leading to its desired or observed biological effects.
Comparación Con Compuestos Similares
4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is unique due to its specific substitutions on the benzene and tetrahydroquinoline rings, providing distinct properties and applications.
Similar Compounds
4-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Similar core structure but different halogen substitution.
4-ethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Variation in the functional groups attached, leading to different reactivity and biological activity.
3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Variations in halogen substitution and overall reactivity.
Propiedades
IUPAC Name |
4-ethoxy-3-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O5S2/c1-3-12-29(24,25)23-11-5-6-15-7-8-16(13-19(15)23)22-30(26,27)17-9-10-20(28-4-2)18(21)14-17/h7-10,13-14,22H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESXFHCJYOIHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-benzylpiperidin-1-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2521000.png)

![8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521002.png)
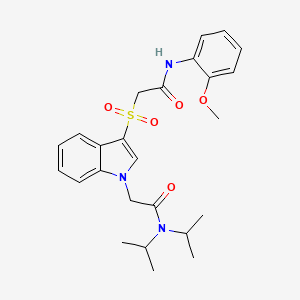
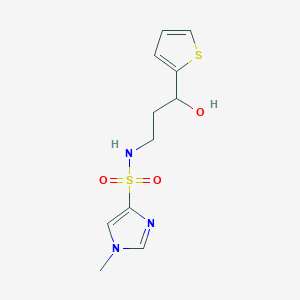
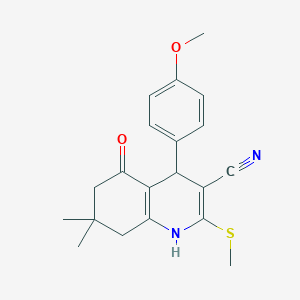
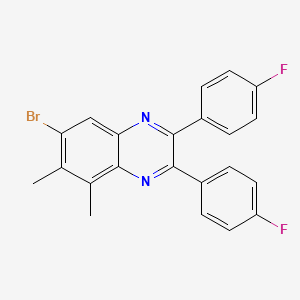
![[6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2521014.png)
![2-(4-chlorophenoxy)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2521016.png)
![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2521018.png)
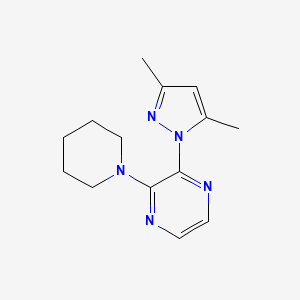
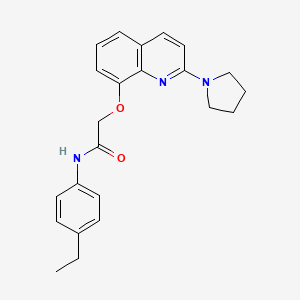
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2521021.png)
